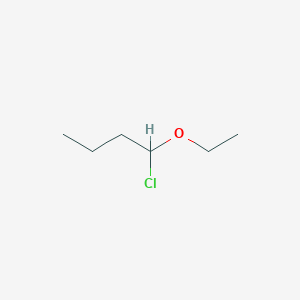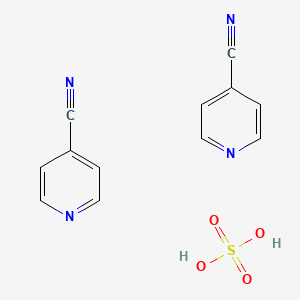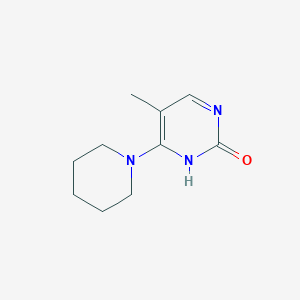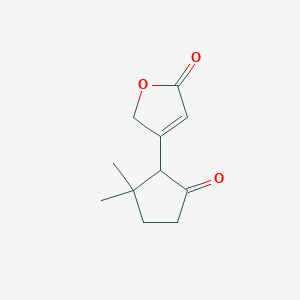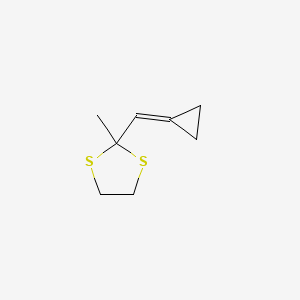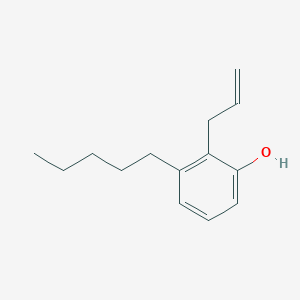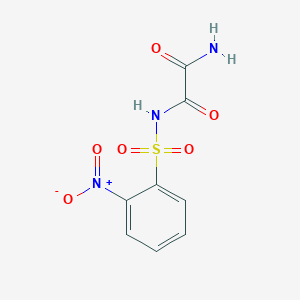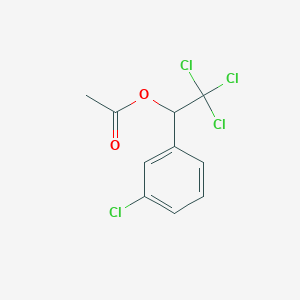
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic organic compound. It features a benzoxepine ring, which is a seven-membered ring containing both oxygen and carbon atoms. The presence of hydroxyl and dione functional groups suggests potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable phenol derivative with a dicarbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione groups can be reduced to form diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases.
Major Products
- Oxidation of the hydroxyl group may yield 6-oxo-1-benzoxepine-3,5(2H,4H)-dione.
- Reduction of the dione groups may yield 6-hydroxy-1-benzoxepine-3,5-diol.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of polymers or other materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-1-benzoxepine-3,5-diol
- 6-Oxo-1-benzoxepine-3,5(2H,4H)-dione
Uniqueness
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is unique due to the combination of its functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63815-26-9 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
6-hydroxy-1-benzoxepine-3,5-dione |
InChI |
InChI=1S/C10H8O4/c11-6-4-8(13)10-7(12)2-1-3-9(10)14-5-6/h1-3,12H,4-5H2 |
InChI-Schlüssel |
YINKEVSSUOSWPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)COC2=CC=CC(=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
